

ZK824190 Hydrochloride: A Technical Primer for Multiple Sclerosis Research

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B7451224

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Disclaimer: Publicly available information directly investigating **ZK824190 hydrochloride** in the context of multiple sclerosis (MS) is scarce. This document, therefore, serves as a technical primer based on the compound's known mechanism of action as a urokinase-type plasminogen activator (uPA) inhibitor and the established role of the uPA system in the pathophysiology of multiple sclerosis. The experimental protocols and pathways described herein are representative and intended to guide potential research applications.

Executive Summary

Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). A key pathological feature is the infiltration of inflammatory cells across the blood-brain barrier (BBB) into the CNS, a process mediated by proteolytic enzymes. The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are significantly upregulated in active MS lesions, particularly on infiltrating immune cells like macrophages and microglia.^{[1][2]} This upregulation suggests a pivotal role for the uPA/uPAR system in MS pathogenesis by facilitating cell migration and tissue degradation.

ZK824190 hydrochloride is a selective, orally active inhibitor of uPA. While direct studies of ZK824190 in MS models are not publicly available, its inhibitory action on uPA presents a compelling therapeutic hypothesis for mitigating neuroinflammation. Research on other selective uPA inhibitors has demonstrated efficacy in preclinical models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), by reducing disease severity.^[3] This

guide provides an overview of ZK824190's known biochemical properties, the proposed mechanism of uPA in MS, and generalized protocols for its investigation as a potential therapeutic agent.

Biochemical Profile of ZK824190 Hydrochloride

ZK824190 hydrochloride is characterized as a selective inhibitor of urokinase-type plasminogen activator. Its inhibitory activity against related proteases has been quantified, demonstrating a degree of selectivity.

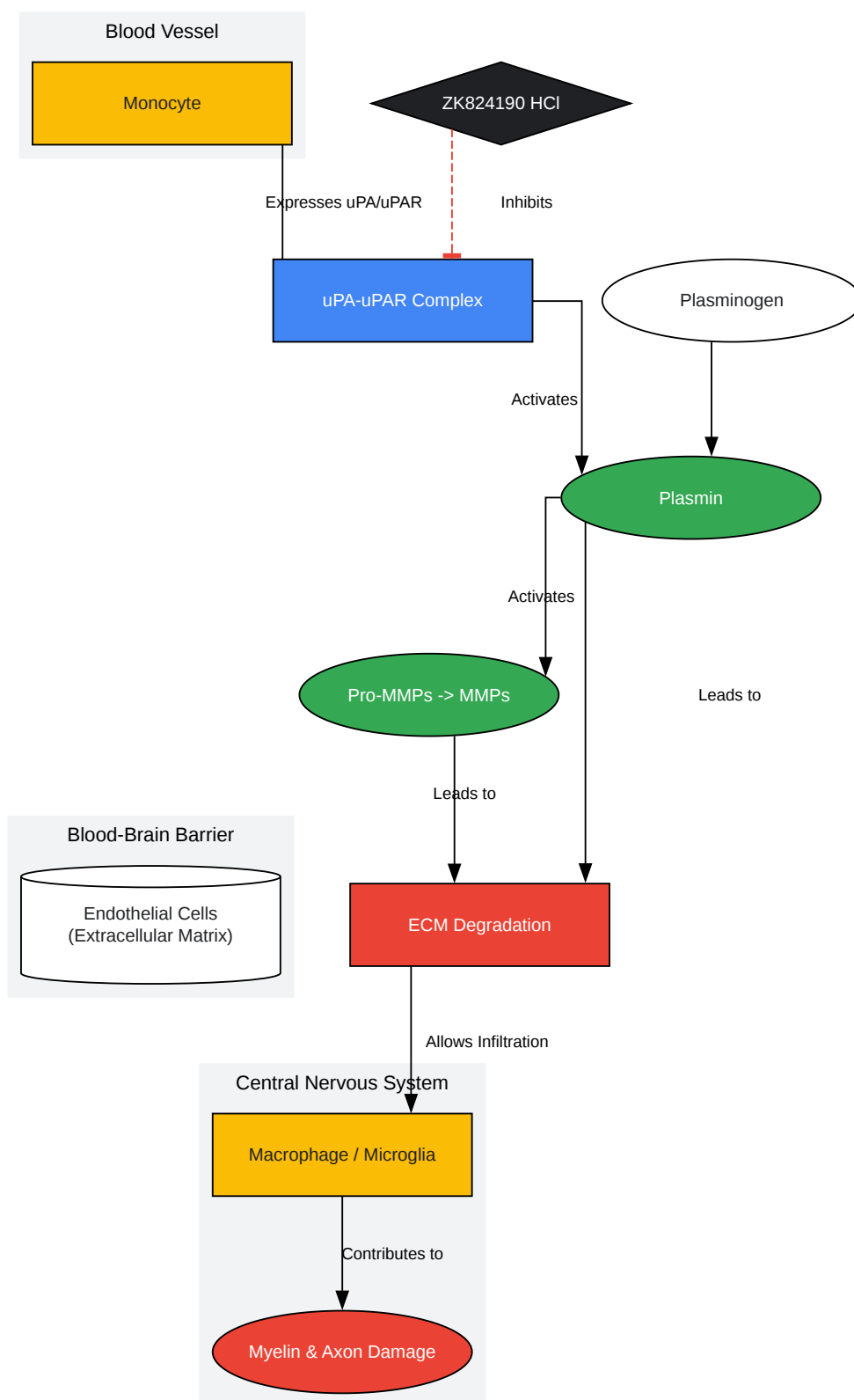
Target Enzyme	IC50 (nM)
Urokinase-type Plasminogen Activator (uPA)	237
Tissue-type Plasminogen Activator (tPA)	1600
Plasmin	1850
(Data sourced from publicly available product information)	

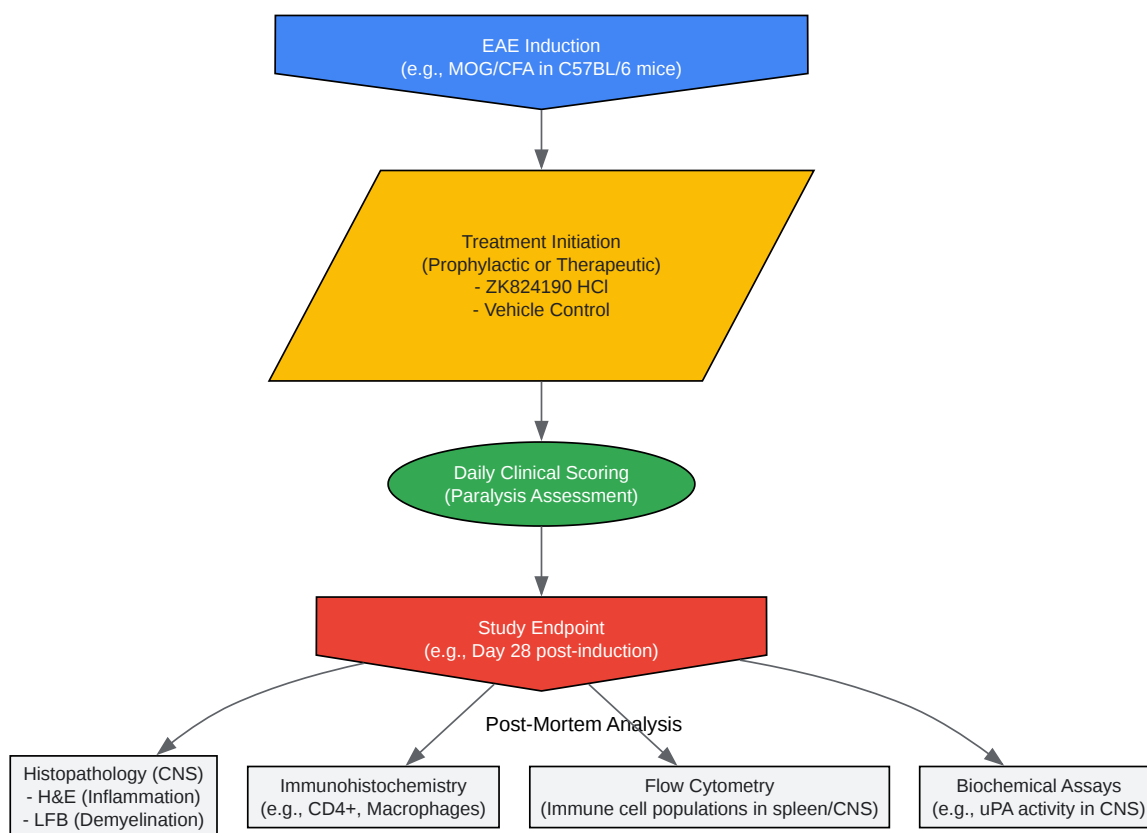
The Role of uPA in Multiple Sclerosis Pathophysiology

The uPA/uPAR system is a key player in the inflammatory cascade associated with multiple sclerosis. Its functions include the degradation of the extracellular matrix (ECM), which is a critical step for the transmigration of leukocytes across the blood-brain barrier into the CNS.

Proposed Signaling and Mechanistic Pathway

In MS, pro-inflammatory cytokines stimulate immune cells (monocytes, macrophages) and resident CNS cells (microglia) to upregulate the expression of uPA and its receptor, uPAR.^{[2][4]} The binding of uPA to uPAR on the cell surface localizes proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the ECM and activate matrix metalloproteinases (MMPs), further amplifying tissue degradation and facilitating immune cell infiltration.^[1] By inhibiting uPA, **ZK824190 hydrochloride** is hypothesized to disrupt this cascade, thereby reducing neuroinflammation.





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